molecular formula C20H23N3O6S B2999253 ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921160-36-3

ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2999253
CAS No.: 921160-36-3
M. Wt: 433.48
InChI Key: HSJNKYRZLOBKLM-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H23N3O6S and its molecular weight is 433.48. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6S/c1-4-29-20(26)23-8-7-12-15(10-23)30-19(16(12)17(21)24)22-18(25)11-5-6-13(27-2)14(9-11)28-3/h5-6,9H,4,7-8,10H2,1-3H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJNKYRZLOBKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-carbamoyl-2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, synthesis, biological interactions, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C25H28N2O5SC_{25}H_{28}N_2O_5S, with a molecular weight of approximately 484.56 g/mol. The compound features a thienopyridine core that is modified with various functional groups including carbamoyl and dimethoxybenzamido moieties. These modifications enhance the lipophilicity and reactivity of the compound, making it suitable for interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from substituted benzamides and thienopyridine derivatives. Key steps include:

  • Formation of Thienopyridine Core : Utilizing precursors that undergo cyclization to form the thienopyridine structure.
  • Carbamoylation : Introducing the carbamoyl group via reaction with isocyanates.
  • Amidation : Attaching the 3,4-dimethoxybenzamido group through coupling reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. Studies suggest that similar compounds can modulate enzyme activity by binding to active sites or allosteric sites.
  • Receptor Interaction : Its structure allows for effective binding to specific receptors, which may influence signaling pathways critical in disease processes such as cancer and inflammation.
  • Cytotoxicity : Preliminary studies indicate that it may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve apoptosis induction through pathways such as caspase activation and mitochondrial membrane depolarization.

Case Studies and Research Findings

  • Cytotoxic Effects :
    • A study investigated the cytotoxicity of related compounds on human cancer cell lines. Results showed that compounds with similar thienopyridine structures could induce cell cycle arrest and apoptosis at micromolar concentrations .
  • Enzyme Interaction Studies :
    • Research focusing on enzyme kinetics demonstrated that ethyl 3-carbamoyl derivatives could act as competitive inhibitors for certain kinases involved in cell proliferation .
  • Molecular Docking Studies :
    • Computational studies have indicated favorable binding affinities for this compound with proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .

Potential Applications

Given its biological activity, this compound could be explored for:

  • Anticancer Therapeutics : Due to its cytotoxic properties and ability to interact with key cellular pathways.
  • Anti-inflammatory Agents : Its potential to modulate enzyme activity suggests applications in treating inflammatory diseases.

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